Cas no 1518431-42-9 (N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)

N-({6-メチルイミダゾ[2,1-b][1,3]チアゾール-5-イル}メチル)ヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、イミダゾチアゾール骨格にヒドロキシルアミン基が結合しており、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野では、この化合物の特異的な構造が生物活性分子の設計に有用であることが知られています。また、6位のメチル基が立体障害を軽減し、求核反応を受けやすくする点も特徴的です。安定性と反応性のバランスが良く、精密合成における取り扱いやすさも利点として挙げられます。

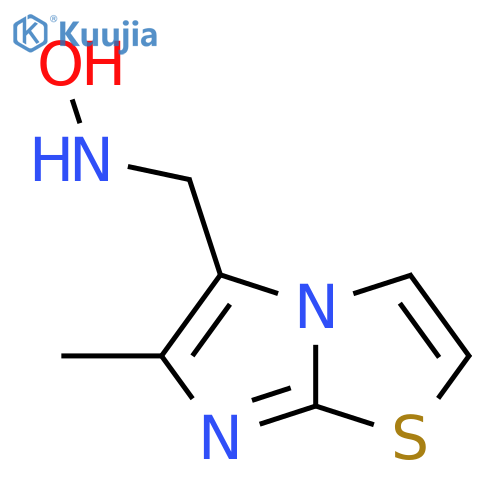

1518431-42-9 structure

商品名:N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine

- N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine

- 1518431-42-9

- AKOS021001847

- EN300-1856471

-

- インチ: 1S/C7H9N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-3,8,11H,4H2,1H3

- InChIKey: KXXZWUUBWVNJKM-UHFFFAOYSA-N

- ほほえんだ: S1C=CN2C1=NC(C)=C2CNO

計算された属性

- せいみつぶんしりょう: 183.04663309g/mol

- どういたいしつりょう: 183.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 77.8Ų

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856471-2.5g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-1.0g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1856471-5.0g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1856471-1g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-10g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-0.25g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-10.0g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1856471-0.1g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-0.05g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1856471-5g |

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine |

1518431-42-9 | 5g |

$2028.0 | 2023-09-18 |

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1518431-42-9 (N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量